(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)12-7-6-8-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZRLFOASTHIB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as AM95524, is a synthetic compound with notable potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a chloroacetyl group, suggest significant biological activity. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.84 g/mol. The compound's structure is characterized by:
- A piperidine ring , which is often associated with various biological activities.
- A chloroacetyl group , enhancing its reactivity and potential for interaction with biological targets.
- A tert-butyl ester , which may influence its solubility and bioavailability.
Biological Activity
Research indicates that compounds containing piperidine rings frequently exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays demonstrated that the compound inhibits bacterial growth, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. The compound has been evaluated against various cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
The cytotoxicity was assessed using the MTT assay, revealing an IC50 value in the low micromolar range for several cell lines, indicating significant antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis via caspase activation |
| MCF7 | 10 | Cell cycle arrest at G1 phase |
| HeLa | 12 | Inhibition of DNA synthesis |
Neuroprotective Effects
The neuroprotective potential of the compound has also been explored in models of neurodegeneration. In cellular models of oxidative stress, this compound demonstrated the ability to protect neuronal cells from damage induced by reactive oxygen species (ROS). This effect was attributed to the compound's antioxidant properties and its ability to modulate signaling pathways involved in cell survival.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The chloroacetyl moiety may act as a Michael acceptor, enabling covalent modification of nucleophilic residues in target enzymes.
- Receptor Interaction : The compound may interact with specific receptors or ion channels in cells, altering cellular responses and leading to observed pharmacological effects.
- Gene Expression Modulation : There is evidence suggesting that the compound can influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving piperidine derivatives demonstrated efficacy in treating chronic pain conditions by modulating pain pathways.
- Case Study 2 : Research on related chloroacetyl compounds showed promise in treating neurodegenerative diseases by reducing oxidative stress markers in patients.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with analogous piperidine-based tert-butyl esters, highlighting key structural and physicochemical differences:
Key Observations :
- Chloro-acetyl vs. Thiazole/Imidazole Groups : The target compound’s 2-chloro-acetyl group offers distinct reactivity compared to heterocyclic substituents (e.g., thiazole in entry 3), enabling alkylation or amidation reactions .
- Isopropyl Amino vs.
- Tert-Butyl Ester Stability : All compounds share the tert-butyl carbamate group, which stabilizes the piperidine ring against degradation but may limit solubility in polar solvents .
Preparation Methods
Regioselective Introduction of the Isopropyl Amino Group
The next challenge involves introducing the isopropyl amino moiety at the 3-position of the piperidine ring while retaining stereochemical integrity. A common strategy, as outlined in J-Stage protocols, involves Boc protection of the piperidine nitrogen followed by alkylation or reductive amination . For instance, treating Boc-protected piperidine with isopropyl bromide in the presence of a base like triethylamine yields the isopropyl amino derivative. However, this approach requires precise control over reaction stoichiometry to avoid over-alkylation.
Alternative pathway via reductive amination:
-
Ketone formation: Oxidation of the 3-position hydroxyl group (if present) to a ketone.
-
Condensation: Reaction with isopropyl amine to form an imine intermediate.
-
Reduction: Use of sodium cyanoborohydride or hydrogen gas with palladium catalysts to yield the secondary amine .
This method ensures regioselectivity and minimizes byproducts, as demonstrated in the synthesis of analogous gastrointestinal prokinetic agents .
Chloroacetylation of the Isopropyl Amino Group
The final functionalization step involves acylating the isopropyl amino group with chloroacetyl chloride . This reaction, conducted under anhydrous conditions, utilizes triethylamine to scavenge HCl byproducts. The chloroacetyl group introduces electrophilic reactivity, which is pivotal for the compound’s potential biological activity .
Optimized conditions for chloroacetylation:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Temperature: 0–25°C (to suppress side reactions)
-
Molar ratio: 1.2 equivalents of chloroacetyl chloride relative to the amine
The stereochemistry at the 3-position is preserved throughout this step, as confirmed by chiral HPLC analyses of the final product .
Stereochemical Control and Resolution
Achieving the (S)-configuration at the 3-position necessitates enantioselective synthesis or resolution techniques. Patent literature describes the use of chiral auxiliaries or asymmetric catalysis during the alkylation or amination steps . For example, employing a BINOL-derived phosphoric acid catalyst in the reductive amination step can induce high enantiomeric excess (ee > 90%) .
Racemic resolution alternatives:
-
Diastereomeric salt formation: Treatment with L-tartaric acid to precipitate the desired (S)-enantiomer.
-
Enzymatic resolution: Lipase-catalyzed acetylation of the undesired (R)-enantiomer .
These methods are critical for pharmaceutical applications requiring enantiopure intermediates .
Industrial-Scale Synthesis and Process Optimization
Large-scale production of the compound prioritizes cost efficiency and reproducibility. Continuous flow reactors, as highlighted by EvitaChem, enable precise temperature and mixing control, reducing reaction times and improving yields. Key advancements include:
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–12 hours | 1–2 hours |
| Yield | 65–75% | 85–90% |
| Byproduct Formation | 10–15% | <5% |
Additionally, green chemistry principles are integrated by replacing traditional solvents with 2-methyltetrahydrofuran (2-MeTHF) and optimizing catalyst recycling .
Analytical Characterization and Quality Control
Post-synthesis characterization ensures compliance with regulatory standards. Key analytical methods include:
-
NMR Spectroscopy: Confirmation of tert-butyl ester (δ 1.43 ppm) and chloroacetyl groups (δ 4.2–4.4 ppm) .
-
Chiral HPLC: Determination of enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
-
Mass Spectrometry: Molecular ion peak at m/z 332.87 corresponding to [M+H]+.
These protocols align with those reported for structurally related piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl (Boc) group), selective acylation, and chiral resolution. Critical parameters include:
- Temperature : Maintain ≤0°C during acylation to minimize side reactions (e.g., hydrolysis of the chloroacetyl group) .
- Solvent choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilicity in amine-acylation steps .
- Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
- Verification : Monitor reaction progress via TLC (Rf values) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Stereochemistry :
- Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiomeric excess .
- Optical rotation : Measure specific rotation ([α]) and cross-reference with literature values for analogous piperidine derivatives .
Q. What are the compound’s dominant functional groups, and how do they influence reactivity?
- Key groups :
- Chloroacetyl group : Electrophilic at the carbonyl carbon, participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Boc-protected amine : Stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection .
- Piperidine ring : Modulates solubility (lipophilic) and serves as a scaffold for target interactions .
- Reactivity : The chloroacetyl group is prone to hydrolysis under acidic/alkaline conditions; store in anhydrous environments at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?
- Approach :
Assay standardization : Validate cell-based assays using positive controls (e.g., known enzyme inhibitors) and ensure consistent buffer/pH conditions .
Batch variability : Compare purity (>95% via HPLC) and stereochemical integrity across different synthetic batches .
Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics for suspected targets (e.g., proteases or GPCRs) .
Q. What strategies are effective for optimizing enantiomeric purity during synthesis?
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance stereoselectivity .
- Process analytics : Implement inline FTIR or Raman spectroscopy to monitor enantiomer ratios in real time .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In silico methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- Validation : Correlate docking scores (ΔG binding) with experimental IC values from enzyme inhibition assays .
Q. What are the implications of structural analogs on SAR (structure-activity relationship) studies?
- Key analogs (Table 1):
| Analog Structure | Modification | Biological Impact (vs. Target Compound) |
|---|---|---|
| Piperidine → pyrrolidine | Reduced ring size | Lower affinity for hydrophobic targets |
| Chloroacetyl → fluoroacetyl | Increased electronegativity | Enhanced reactivity in nucleophilic subs |
| Isopropyl → cyclopropyl | Rigid steric bulk | Improved selectivity for specific GPCRs |
- Methodology : Synthesize analogs via parallel synthesis and test in dose-response assays (e.g., EC for receptor activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
